1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine
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Overview
Description
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine is a complex organic compound that features a combination of imidazole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted piperazine and pyridine derivatives.
Scientific Research Applications
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperidine
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]morpholine
Uniqueness
Compared to similar compounds, 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of both imidazole and pyridine rings provides multiple sites for chemical modification, making it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-4-6-10-26-19(15-23-21(26)29(27,28)5-2)16-24-11-13-25(14-12-24)17-20-18(3)8-7-9-22-20/h7-9,15H,4-6,10-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNKUTAQTXNKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCN(CC2)CC3=C(C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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